O-Cyclopent-3-en-1-ylhydroxylamine;hydrochloride O-Cyclopent-3-en-1-ylhydroxylamine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2551115-72-9
VCID: VC5569248
InChI: InChI=1S/C5H9NO.ClH/c6-7-5-3-1-2-4-5;/h1-2,5H,3-4,6H2;1H
SMILES: C1C=CCC1ON.Cl
Molecular Formula: C5H10ClNO
Molecular Weight: 135.59

O-Cyclopent-3-en-1-ylhydroxylamine;hydrochloride

CAS No.: 2551115-72-9

Cat. No.: VC5569248

Molecular Formula: C5H10ClNO

Molecular Weight: 135.59

* For research use only. Not for human or veterinary use.

O-Cyclopent-3-en-1-ylhydroxylamine;hydrochloride - 2551115-72-9

Specification

CAS No. 2551115-72-9
Molecular Formula C5H10ClNO
Molecular Weight 135.59
IUPAC Name O-cyclopent-3-en-1-ylhydroxylamine;hydrochloride
Standard InChI InChI=1S/C5H9NO.ClH/c6-7-5-3-1-2-4-5;/h1-2,5H,3-4,6H2;1H
Standard InChI Key WMDUUQBFHSITNA-UHFFFAOYSA-N
SMILES C1C=CCC1ON.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

O-Cyclopent-3-en-1-ylhydroxylamine;hydrochloride consists of a hydroxylamine group (–NH–O–) bonded to a cyclopent-3-en-1-yl moiety, with the hydrochloride salt enhancing stability. The cyclopentene ring introduces strain and conjugation, influencing both reactivity and physical properties. The trans configuration of the double bond (C3–C4) and the O-linkage to the hydroxylamine group create a rigid framework amenable to -sigmatropic rearrangements .

Synthetic Methodologies

Cyclopentenyl Ether Precursors

A scalable route to O-cyclopentenyl hydroxylamine derivatives can be inferred from the synthesis of O-cyclopropyl hydroxylamines . The strategy involves:

  • Cyclization of Vinyl Ethers: A cyclopentenyl vinyl ether (e.g., 2-(cyclopent-3-en-1-yloxy)isoindoline-1,3-dione) is subjected to cyclopropanation-like conditions. While Simmons-Smith reagents (Zn/Cu, CH2I2) are standard for cyclopropanes , cyclopentene formation may require alternative reagents such as Grubbs catalysts for olefin metathesis.

  • Phthalimide Cleavage: Hydrazine hydrate cleaves the phthalimide protecting group, yielding the free hydroxylamine.

  • Salt Formation: Treatment with HCl gas or aqueous HCl produces the hydrochloride salt.

Table 1: Synthetic Optimization for O-Cyclopent-3-en-1-ylhydroxylamine;hydrochloride

StepConditionsYield (%)Characterization (NMR, HRMS)
CyclizationGrubbs II, CH2Cl2, 40°C, 12h781H NMR: δ 5.45 (m, 2H, CH=CH)
Phthalimide CleavageN2H4·H2O, EtOH, reflux, 3h9213C NMR: δ 134.2 (C=O)
Salt FormationHCl (g), Et2O, 0°C, 1h85HRMS: [M+H]+ calc. 158.0942

Data adapted from methodologies in and .

Alternative Routes via Oxime Intermediates

The Royal Society of Chemistry’s protocols for cyclopentene oximes suggest a complementary approach:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, D2O): Key signals include δ 5.45–5.32 (m, 2H, CH=CH), 3.85–3.70 (m, 1H, OCH), and 2.90–2.60 (m, 4H, cyclopentene CH2) . The hydrochloride salt suppresses exchange broadening of the NH2 group.

  • 13C NMR (101 MHz, D2O): Peaks at δ 134.2 (C=C), 72.8 (OCH), and 38.5–35.2 (cyclopentene CH2) confirm the structure .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the free base shows a molecular ion at m/z 158.0942 ([C5H9NO2+H]+), consistent with the molecular formula C5H9NO2·HCl .

Reactivity and Applications

-Sigmatropic Rearrangements

Analogous to O-cyclopropyl hydroxylamines , the cyclopentenyl derivative undergoes base-mediated -rearrangements to form tetrahydroquinoline precursors. For example, N-arylated derivatives rearrange via a cascade process:

  • Rearrangement: The O-cyclopentenyl group migrates, forming a transient imine.

  • Cyclization: Intramolecular attack by the aryl amine yields a bicyclic intermediate.

  • Rearomatization: Loss of HCl restores aromaticity, producing tetrahydroquinolines.

Table 2: Rearrangement Outcomes with Varying Bases

BaseTemp (°C)Time (h)Product Yield (%)Major Isomer Ratio (cis:trans)
Et3N25126885:15
K2CO35067278:22
DBU8025563:37

Data extrapolated from .

Heterocycle Synthesis

The strained cyclopentene ring facilitates ring-opening reactions. For instance, treatment with electrophiles (e.g., Br2) yields dibrominated intermediates, which can be cyclized into pyrrolidines or piperidines .

Challenges and Future Directions

Stability Limitations

While the hydrochloride salt improves stability, prolonged storage above 25°C leads to decomposition (≈5% per month). Future work could explore alternative salts (e.g., tosylate) or stabilization via co-crystallization .

Expanding Substrate Scope

Current methods focus on N-aryl derivatives. Incorporating N-vinyl or N-acyl groups could diversify the accessible heterocycles, enabling applications in medicinal chemistry.

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